molecular formula C7H3ClN2O2S B8577786 4-Chloro-7-nitro-1,2-benzisothiazole

4-Chloro-7-nitro-1,2-benzisothiazole

Cat. No.: B8577786
M. Wt: 214.63 g/mol
InChI Key: XNGQXVQOPPMLPF-UHFFFAOYSA-N
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Description

Overview of the Benzisothiazole Heterocyclic System

The 1,2-benzisothiazole (B1215175) scaffold is a bicyclic heterocyclic aromatic compound. bibliomed.org Its structure consists of a benzene (B151609) ring fused to a five-membered isothiazole (B42339) ring. ontosight.aihmdb.ca The isothiazole ring itself contains three carbon atoms, one nitrogen atom, and one sulfur atom, with the 1,2- designation indicating the adjacent positions of the sulfur and nitrogen atoms. The parent compound, 1,2-benzisothiazole, is a colorless, slightly viscous liquid with the chemical formula C₇H₅NS. bibliomed.orgnist.gov

The fusion of the benzene and isothiazole rings creates a stable, planar molecule. This aromaticity makes the system relatively stable, yet it possesses reactive sites that allow for functionalization, making it a valuable starting material for synthesizing more complex, bioactive structures. bibliomed.org The presence of both nitrogen and sulfur heteroatoms imparts unique chemical and electronic properties to the scaffold, influencing its reactivity and interactions with biological systems.

Table 1: Properties of the Parent 1,2-Benzisothiazole Compound

PropertyValue
Chemical Formula C₇H₅NS nist.gov
Molecular Weight 135.19 g/mol nih.gov
CAS Registry Number 272-16-2 nist.gov
Appearance Colorless, slightly viscous liquid bibliomed.org
Common Synonyms Benzo[d]isothiazole, 1-Thia-2-azaindene nist.gov

This table presents key properties of the fundamental 1,2-benzisothiazole structure.

Significance of Substituted Benzisothiazoles in Contemporary Chemical Research

The benzisothiazole scaffold is a cornerstone in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. nih.govbenthamscience.com Researchers have extensively modified the core structure by adding various substituents, leading to the discovery of compounds with enhanced therapeutic potential and reduced toxicity. benthamscience.comresearchgate.net These substituted benzisothiazoles are integral to the development of novel therapeutic agents. nih.gov

The versatility of the benzisothiazole nucleus has led to its incorporation into compounds investigated for a myriad of pharmacological applications, including:

Antimicrobial and Antifungal Activity : Many derivatives show potent activity against various bacteria and fungi. ontosight.ainih.gov

Anticancer Properties : Certain substituted benzisothiazoles have been found to inhibit the growth of cancer cell lines and are explored as potential antineoplastic agents. ontosight.aiontosight.ainih.gov

Anti-inflammatory Effects : The scaffold is present in molecules studied for their anti-inflammatory properties. ontosight.ai

Antiviral and Anticonvulsant Activities : Research has also highlighted the potential for benzisothiazole derivatives in treating viral infections and neurological disorders. nih.govbenthamscience.com

This broad range of biological activities has cemented the benzisothiazole scaffold as a "privileged structure" in drug discovery, continually inspiring synthetic efforts toward new derivatives with improved pharmacological profiles. bibliomed.org

Academic Research Perspectives on Halogenated and Nitrated 1,2-Benzisothiazoles

The introduction of halogen atoms (such as chlorine) and nitro groups onto the 1,2-benzisothiazole scaffold is a key strategy in medicinal chemistry to modulate a compound's properties. These substituents are known to significantly influence the molecule's electronics, lipophilicity, and metabolic stability, which in turn can enhance its biological activity and therapeutic potential.

Nitration : The nitro group (NO₂) is a strong electron-withdrawing group. ontosight.ai Its presence can profoundly impact the reactivity and electronic properties of the benzisothiazole ring system. ontosight.aiontosight.ai The synthesis of specific nitro-derivatives, such as 7-nitro-1,2-benzisothiazole, has been a subject of academic study to create precursors for further synthetic transformations or to directly investigate their biological effects. rsc.org The electron-withdrawing nature of the nitro group can be crucial for the mechanism of action in certain therapeutic applications.

The combination of both a halogen and a nitro group on the same benzisothiazole scaffold, as in the case of 4-Chloro-7-nitro-1,2-benzisothiazole, presents a compelling target for chemical synthesis and biological evaluation. This dual substitution allows for a fine-tuning of the molecule's physicochemical properties, offering researchers a pathway to develop highly specific and potent agents for various scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

4-chloro-7-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClN2O2S/c8-5-1-2-6(10(11)12)7-4(5)3-9-13-7/h1-3H

InChI Key

XNGQXVQOPPMLPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 7 Nitro 1,2 Benzisothiazole and Analogous Structures

Strategies for the Construction of the 1,2-Benzisothiazole (B1215175) Ring System

The formation of the 1,2-benzisothiazole skeleton can be approached through several synthetic avenues, each starting from different precursors but converging on the creation of the critical nitrogen-sulfur bond within the five-membered thiazole ring.

A primary strategy for forming the 1,2-benzisothiazole ring involves the intramolecular cyclization of suitably functionalized benzene (B151609) derivatives. These methods typically involve forming an N-S bond from precursors where the nitrogen and sulfur atoms are tethered to adjacent positions on a benzene ring.

One common approach begins with 2-mercaptobenzamides. Through an intramolecular oxidative dehydrogenative cyclization, these precursors can be converted into 1,2-benzisothiazol-3(2H)-ones. nih.gov This transformation couples the N-H and S-H bonds to forge the new N-S bond. nih.gov Various catalytic systems, including those based on copper and cobalt, have been developed to facilitate this cyclization, often using molecular oxygen as the oxidant. nih.govresearchgate.net

Another versatile method starts from 2-(alkylthio)benzaldehyde oximes. These precursors can be readily cyclized through the action of a halogenating agent to yield the 1,2-benzisothiazol-3-one core. google.com This process offers an efficient route that can even be performed in a one-pot synthesis starting from the corresponding 2-(alkylthio)benzaldehyde. google.com

Arylthioureas can also serve as precursors for related benzothiazole structures, which provides insight into N-S bond formation. For instance, the conversion of substituted arylthioureas to 2-aminobenzothiazoles can be achieved under mild conditions using electrophilic bromine sources like Benzyltrimethylammonium tribromide. researchgate.net

Precursor CompoundCatalyst/ReagentProduct Type
2-MercaptobenzamidesCopper(I) / O₂1,2-Benzisothiazol-3(2H)-ones
2-(Alkylthio)benzaldehyde oximesHalogenating Agent (e.g., SO₂Cl₂)1,2-Benzisothiazol-3-ones
2-Mercaptobenzoic acidDiphenyl phosphoryl azide (DPPA)1,2-Benzisothiazol-3(2H)-one
o-MercaptoacylphenonesS-nitrosation, then aza-Wittig3-Substituted benzisothiazoles

This table summarizes various precursor compounds and the reagents used to cyclize them into the 1,2-benzisothiazole ring system or its derivatives, based on established synthetic methodologies. nih.govgoogle.comorganic-chemistry.org

Synthetic routes that proceed via a disulfide intermediate represent another significant class of methods for constructing the 1,2-benzisothiazole ring. In these pathways, a disulfide bond serves as a key structural element that is transformed during the cyclization process.

For example, the synthesis of 1,2-benzisothiazol-3(2H)-ones from 2-mercaptobenzamide can involve the formation of a disulfide intermediate. nih.gov Mechanistic studies suggest that the initial oxidation of the thiol can lead to a disulfide, which then undergoes further transformation. nih.gov In one proposed mechanism, the disulfide is activated by a reagent like bromine, generating a species that readily undergoes intramolecular cyclization to form the final product. nih.govresearchgate.net The intramolecular cyclization of 2,2'-dithiodibenzamide is a classic example of this approach.

These routes are advantageous as the disulfide precursors are often stable and easily accessible. The key step is the subsequent activation and cyclization to form the thermodynamically stable heterocyclic ring.

Beyond the direct cyclization of single-ring precursors, other heterocyclic annulation strategies have been developed. These methods involve building the benzisothiazole system by fusing a thiazole ring onto a pre-existing benzene derivative or through cycloaddition reactions.

One such approach is the copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder. organic-chemistry.org This method provides a direct route to the benzo[d]isothiazole core and demonstrates good tolerance for various functional groups. organic-chemistry.org

Cycloaddition reactions involving nitrile sulfides are also utilized. Nitrile sulfides, generated from the thermal decarboxylation of 1,3,4-oxathiazol-2-ones, can react with dienophiles like 1,4-naphthoquinone to produce naphtho[2,3-d]isothiazole-4,9-diones. researchgate.net This highlights the utility of cycloaddition chemistry in constructing the isothiazole (B42339) ring fused to an aromatic system. researchgate.net

Regioselective Introduction and Modification of Chloro and Nitro Substituents

With the core heterocyclic structure established, the precise placement of the chloro and nitro groups is paramount. This is typically achieved either by starting with an already substituted benzene precursor or by performing electrophilic aromatic substitution on the formed benzisothiazole ring. The interplay between the directing effects of existing substituents governs the final substitution pattern.

The introduction of a chlorine atom onto the benzene portion of the benzisothiazole ring is a key step in the synthesis of 4-Chloro-7-nitro-1,2-benzisothiazole. This is generally accomplished through electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The success and regioselectivity of the halogenation depend on the reaction conditions and the directing effects of the substituents already present on the ring. libretexts.org

A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required to activate the halogen (e.g., Cl₂) and make it a sufficiently strong electrophile to attack the aromatic ring. masterorganicchemistry.comlibretexts.org The isothiazole ring itself influences the position of substitution.

In a related system, the bromination of 2,1-benzisothiazole using bromine in the presence of a catalyst yields a mixture of 5- and 7-bromo isomers, indicating that electrophilic attack occurs preferentially at these positions on the benzenoid ring. rsc.org For the 1,2-benzisothiazole system, the directing effects would similarly guide the incoming chlorine atom. To achieve the 4-chloro substitution pattern, it is often more practical to begin with a precursor that already contains a chlorine atom at the desired position, such as a substituted chlorobenzonitrile or chlorobenzamide, before constructing the isothiazole ring.

ReactionReagent/CatalystProduct(s)Notes
Chlorination of BenzeneCl₂ / AlCl₃ or FeCl₃ChlorobenzeneStandard electrophilic aromatic substitution. libretexts.org
Bromination of 2,1-BenzisothiazoleBr₂ / Catalyst5-Bromo- and 7-Bromo-2,1-benzisothiazoleDemonstrates substitution on the benzenoid ring. rsc.org
Reaction of 3-chloro-1,2-benzisothiazoleVarious NucleophilesRing-opened productsShows the reactivity of a pre-existing chloro group on the thiazole ring. rsc.org

This table illustrates typical halogenation reactions and the reactivity of chloro-substituted benzisothiazoles, providing context for the synthesis of the target compound.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution, typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid". masterorganicchemistry.comwikipedia.orglibretexts.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

The position of nitration on the 4-chlorobenzisothiazole intermediate is directed by the existing substituents: the chloro group and the fused isothiazole ring.

Chloro Group: Halogens are deactivating but ortho-, para-directing. A chloro group at position 4 would direct an incoming electrophile to positions 5 (ortho) and 2 (ortho), although position 2 is on the thiazole ring.

Fused Isothiazole Ring: The directing effect of the heterocyclic ring is complex. Studies on the nitration of 2,1-benzisothiazole show that it yields a mixture of 5-nitro, 7-nitro, and 4-nitro isomers, with the 5-nitro product being the major one. rsc.org This indicates that the heterocyclic ring directs nitration to multiple positions.

Achieving the specific 7-nitro substitution on a 4-chloro-1,2-benzisothiazole framework requires careful control of reaction conditions or, more commonly, a synthetic strategy that builds the ring from a precursor that is already chlorinated and nitrated in the desired pattern. For example, a synthesis could start from a 2-mercapto-3-chloro-6-nitrobenzoic acid derivative, where the substitution pattern is set from the beginning. The strong electron-withdrawing nature of the nitro group deactivates the ring, making further substitutions more difficult and influencing the regioselectivity of subsequent reactions. libretexts.orgnih.gov

Synthesis of Oxidized Forms of the Sulfur Atom

Oxidation of the sulfur atom in the 1,2-benzisothiazole ring system leads to the formation of 1-oxides (sulfoxides) and 1,1-dioxides (sulfones), which are important classes of compounds in their own right.

The synthesis of 1,2-benzisothiazole 1-oxides requires controlled oxidation of the corresponding 1,2-benzisothiazoles to prevent further oxidation to the 1,1-dioxide form. A general and effective method involves the direct oxidation of 1,2-benzisothiazol-3-ones.

One selective approach is the use of an equimolar quantity of meta-chloroperoxybenzoic acid (m-CPBA). Careful temperature control is also a critical factor when using other oxidants like hydrogen peroxide (H₂O₂).

A highly selective method for preparing sulfoxides involves the reaction of thioethers with halogenating agents such as chlorine (Cl₂), bromine (Br₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) in the presence of water. This method is advantageous due to its experimental simplicity and the complete absence of "over-oxidation" products. The reaction is believed to proceed through an S-halogen or S-succinimido sulfonium salt intermediate, which is then hydrolyzed by water to yield the sulfoxide. For instance, nitro-derivatives of 1,2-benzisothiazol-3-one-1-oxide have been selectively synthesized by reacting 2-benzylthio-4-nitro- and 2-benzylthio-4,6-dinitrobenzamides with gaseous chlorine in wet dichloromethane (CH₂Cl₂).

Table 1: Reagents for the Synthesis of 1,2-Benzisothiazole 1-Oxides

Starting Material Oxidizing Agent/System Product Reference
1,2-Benzisothiazol-3-ones m-CPBA (1 equivalent) 1,2-Benzisothiazol-3-one-1-oxides
1,2-Benzisothiazol-3-ones H₂O₂ (with temperature control) 1,2-Benzisothiazol-3-one-1-oxides
Thioethers Halogenating agents (Cl₂, Br₂, NBS) + H₂O Sulfoxides

1,2-Benzisothiazole 1,1-dioxides, which include the well-known saccharin structure, are synthesized through various routes.

One common method involves the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) or its derivatives with organometallic reagents. For example, treating saccharin with organolithium compounds can yield 3-substituted 1,2-benzisothiazole 1,1-dioxides. rsc.orgresearchgate.net

Another approach is the DBU-promoted cyclization of 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides. This method provides 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides in moderate to good yields when refluxed in toluene with a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). clockss.org

Ring contraction of larger heterocyclic systems can also afford the benzisothiazole 1,1-dioxide core. Treatment of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides with sodium hydroxide (B78521) (NaOH) powder in tetrahydrofuran (THF) leads to a ring contraction that produces 1,2-benzisothiazole 1,1-dioxides. mdpi.comsemanticscholar.org The proposed mechanism involves deprotonation followed by ring opening to an acylimine intermediate, which then undergoes an intramolecular Michael addition to form the five-membered ring. mdpi.comsemanticscholar.org

Furthermore, direct oxidation of N-unsubstituted 2-benzylthio-benzamide nitro derivatives with gaseous chlorine in 60% acetic acid can lead directly to the 1,2-benzisothiazol-3-one-1,1-dioxide products, bypassing the isolation of the 1-oxide intermediate.

Table 2: Selected Synthetic Routes to 1,2-Benzisothiazole 1,1-Dioxides

Starting Material(s) Key Reagent(s) Product Type Reference
Saccharin Organolithium compounds 3-Substituted 1,2-benzisothiazole 1,1-dioxides rsc.orgresearchgate.net
2-[(Alkylamino)sulfonyl]-N-methylbenzothioamides DBU (catalytic) 2-Alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides clockss.org
3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides NaOH 1,2-Benzisothiazole 1,1-dioxides mdpi.comsemanticscholar.org

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. This is reflected in the advanced synthetic approaches to benzisothiazole derivatives, which increasingly employ catalytic methods and adhere to the principles of green chemistry.

Transition metal catalysis has become a cornerstone for the efficient synthesis of benzisothiazole and its analogues. These methods often involve one-pot procedures and demonstrate broad substrate scope.

Copper-catalyzed reactions are particularly prominent. A Cu(I)-catalyzed intramolecular N–S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides an efficient route to benzo[d]isothiazol-3(2H)-ones, using molecular oxygen (O₂) as the sole oxidant. nih.gov Other copper catalysts, such as CuCl and CuBr₂, have been employed in cascade reactions involving 2-halobenzamides and a sulfur source like elemental sulfur (S₈) to construct the benzisothiazole ring system. nih.gov

Palladium catalysts, such as Pd(OAc)₂, are effective for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas, leading to 2-(dialkylamino)benzothiazoles. mdpi.com Ruthenium catalysts like RuCl₃ have also been used for the intramolecular oxidative coupling of N-arylthioureas. mdpi.com

In addition to transition metals, other catalysts have been utilized. Zinc triflate (Zn(OTf)₂) has been shown to be an efficient catalyst for the condensation of 2-aminothiophenol with substituted aldehydes to form 2-substituted benzothiazoles. scientiaresearchlibrary.com

Table 3: Catalytic Systems in Benzisothiazole Synthesis

Catalyst Reaction Type Starting Materials Product Type Reference
Cu(I) Intramolecular Oxidative Dehydrogenative Cyclization 2-Mercaptobenzamides Benzo[d]isothiazol-3(2H)-ones nih.gov
CuCl / CuBr₂ Intermolecular Cascade Reaction 2-Halobenzamides + S₈ Benzo[d]isothiazol-3(2H)-ones nih.gov
Pd(OAc)₂ Intramolecular Oxidative Cyclization N-Aryl-N′,N′-dialkylthioureas 2-(Dialkylamino)benzothiazoles mdpi.com
RuCl₃ Intramolecular Oxidative Coupling N-Arylthioureas 2-Aminobenzothiazoles mdpi.com

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly being applied to the synthesis of benzothiazoles. airo.co.in Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. airo.co.in

A significant advancement is the replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695). airo.co.inorgchemres.org For example, an efficient synthesis of benzothiazole-2-thiol derivatives has been developed using copper sulfate as a catalyst in aqueous media. orgchemres.org Similarly, the condensation of 2-aminothiophenol and aldehydes has been successfully carried out in ethanol at room temperature using a H₂O₂/HCl catalyst system. mdpi.comresearchgate.net

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It is important to note that the vast majority of scientific data is available for a similarly named but structurally different compound: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (also known as NBD-Cl or 4-chloro-7-nitrobenzofurazan). This compound features an oxygen atom in its heterocyclic ring system, whereas the requested compound contains a sulfur atom. Due to this structural difference, the spectroscopic and crystallographic data for 4-Chloro-7-nitro-2,1,3-benzoxadiazole cannot be substituted or used to describe this compound.

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Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are crucial for understanding the geometry, stability, and reactivity of heterocyclic compounds like 4-chloro-7-nitro-1,2-benzisothiazole.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. For the isosteric analogue 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), DFT calculations, specifically using the B3LYP method with the 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry and bonding features in the ground state. researchgate.net Such calculations provide a detailed picture of bond lengths, bond angles, and charge distributions, which are essential for understanding the molecule's stability and electronic properties. researchgate.net The Mulliken population analysis, derived from DFT, helps in understanding the charge distribution across the molecule. researchgate.net These theoretical calculations have been shown to be in excellent agreement with experimental data from FT-IR and FT-Raman spectra for NBD-Cl. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comlibretexts.org

For NBD-Cl, the calculated HOMO and LUMO energies reveal that a significant intramolecular charge transfer occurs within the molecule. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. acs.org FMO analysis is instrumental in explaining the high electrophilicity of the NBD moiety, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles attack the electron-deficient aromatic ring. libretexts.orgacs.org The distribution of the LUMO on the benzofurazan (B1196253) ring system indicates the likely sites for nucleophilic attack.

Table 1: Calculated FMO Properties for NBD-Sulfide Derivatives (Isosteric Analogues) acs.org
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (Eg) (eV)
NBD-S1-6.17-2.733.44
NBD-S2-6.15-2.723.43
NBD-S3-6.10-2.783.32
NBD-S4-6.20-2.773.43

Computational Elucidation of Reaction Mechanisms

Computational studies are invaluable for mapping the reaction pathways and understanding the energetics of chemical transformations. escholarship.org The reaction of NBD-Cl with various nucleophiles, such as amines and thiols, is a classic example of nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This reaction typically proceeds through a two-step mechanism involving the formation of a stable intermediate, often referred to as a Meisenheimer complex. nih.gov

Theoretical investigations using DFT can model this entire reaction coordinate. researchgate.net By calculating the energies of the reactants, transition states, and intermediates, a detailed energy profile can be constructed. This profile helps to determine the rate-limiting step and explains the regioselectivity of the reaction. For instance, computational studies on the reaction of NBD-Cl with secondary cyclic amines (pyrrolidine, piperidine, and morpholine) have been used to quantify the reactivity and understand the structural and physicochemical descriptors that govern the SNAr process. researchgate.net Similarly, the reaction with thiols has been shown to be complex, with evidence suggesting the formation of a reversible Meisenheimer-type complex prior to the final product. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

Connecting a molecule's structure to its chemical behavior and physical properties is a central goal in chemistry. Computational methods play a key role in developing these relationships, which are crucial for designing new molecules with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate a compound's properties with its physicochemical characteristics, described by molecular descriptors. orientjchem.orgnih.gov These descriptors can be constitutional, topological, or quantum-chemical in nature. nih.gov For a class of compounds, a QSPR model can be developed using multiple linear regression or other statistical methods to predict properties like reactivity, solubility, or distribution coefficients. orientjchem.orgnih.gov

Investigations of Isosteric Relationships and Their Chemical Implications

Isosteres are molecules or groups that have similar shapes and sizes. The concept is often extended to bioisosteres, which may have different atoms but produce similar biological effects. The 1,2-benzisothiazole (B1215175) and benzofurazan rings are classic isosteres, where a sulfur atom is replaced by an oxygen atom. This substitution has significant chemical implications.

Electronegativity and Reactivity : Oxygen is more electronegative than sulfur. This difference affects the electron distribution within the heterocyclic ring. In NBD-Cl, the highly electronegative oxygen atom, along with the powerful electron-withdrawing nitro group, strongly activates the aromatic ring towards nucleophilic attack. rsc.org The sulfur atom in this compound would also activate the ring, but the magnitude of this effect would differ. The weaker activating effect of a sulfonate group compared to a nitro group in related benzofurazans highlights the sensitivity of the system's reactivity to substituent changes. rsc.org

Fluorescence Properties : The NBD moiety is a well-known fluorophore, but NBD-Cl itself is non-fluorescent. nih.govaatbio.com It becomes highly fluorescent upon reaction with primary or secondary amines. nih.govaatbio.comnih.gov This "turn-on" fluorescence is a key property for its use as a labeling agent. nih.govaatbio.com The nature of the heteroatom (S vs. O) is expected to modulate these photophysical properties, including absorption and emission wavelengths and quantum yields, due to differences in orbital energies and contributions to the electronic structure.

By studying the well-documented chemistry of NBD-Cl, researchers can make informed predictions about the expected behavior of this compound, guiding future experimental and theoretical investigations into this related sulfur-containing heterocycle.

Applications and Emerging Research Directions in Chemical Science

Design and Synthesis of Functional Organic Materials

The unique structural characteristics of 4-Chloro-7-nitro-1,2-benzisothiazole, featuring an electron-withdrawing nitro group and a reactive chloro substituent on the benzisothiazole core, make it a candidate for the design and synthesis of novel functional organic materials. Research in this area is focused on harnessing its specific electronic and structural properties.

Exploration of Electronic and Optical Properties

The electronic and optical properties of materials derived from this compound are of significant interest. The presence of the nitro group and the isothiazole (B42339) ring system can impart specific characteristics, such as charge-transfer capabilities and potential for fluorescence or non-linear optical behavior. While detailed experimental data for this compound itself is not extensively documented in publicly available literature, studies on analogous nitro-substituted heterocyclic compounds provide insights into its potential. For instance, the electronic absorption and emission spectra of related nitroaromatic compounds are well-characterized and often exhibit distinct solvatochromism, where the color of the compound changes with the polarity of the solvent.

PropertyDescriptionPotential Significance
Absorption Spectrum The wavelength ranges at which the molecule absorbs light.Determines the color of the material and its potential use in dyes, pigments, and light-harvesting applications.
Emission Spectrum The wavelength ranges at which the molecule emits light after excitation.Indicates potential for use in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
Quantum Yield The efficiency of the fluorescence process.A high quantum yield is desirable for bright fluorescent materials.
Non-linear Optical (NLO) Properties The ability of a material to alter the properties of light passing through it.Materials with significant NLO properties are valuable for applications in telecommunications and optical computing.

This table represents potential properties based on the general behavior of related nitroaromatic heterocyclic compounds, as specific data for this compound is limited.

Integration into Novel Supramolecular Architectures

The structure of this compound allows for its integration into complex supramolecular architectures. The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions, while the aromatic system can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the construction of self-assembled materials with ordered structures and tailored functionalities. The development of such supramolecular systems could lead to new materials for catalysis, molecular recognition, and advanced electronics.

Synthetic Utility as Key Intermediates in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The chlorine atom at the 4-position is a reactive site that can be readily displaced by nucleophiles, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in building intricate molecular frameworks for pharmaceuticals, agrochemicals, and other specialty chemicals. For example, the reaction of this compound with sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of 7-nitro-4-hydroxy-1,2-benzisothiazole (B8481309), demonstrating a straightforward pathway to introduce a hydroxyl group.

Environmental Chemistry and Degradation Pathways of Substituted Benzisothiazoles

The environmental fate of substituted benzisothiazoles, including this compound, is a critical area of study due to their potential release into the environment. Understanding their degradation mechanisms and persistence is essential for assessing their environmental impact.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Substituted benzisothiazoles can undergo abiotic degradation through processes such as hydrolysis and photolysis.

Hydrolysis: The susceptibility of the isothiazole ring to hydrolysis can vary depending on the substituents and environmental conditions (e.g., pH, temperature). In the case of this compound, the presence of the electron-withdrawing nitro group may influence the stability of the heterocyclic ring.

Photolysis: Many aromatic compounds are susceptible to degradation by sunlight. The photolysis of nitroaromatic compounds in aqueous environments can be a complex process, often initiated by the absorption of UV radiation. This can lead to the formation of various transformation products. The degradation of nitroaromatic compounds can be influenced by the presence of other substances in the water, such as hydroxyl radicals, which can accelerate the degradation process.

Identification and Characterization of Environmental Transformation Products

The study of the environmental fate of synthetic chemical compounds is critical to understanding their potential long-term impact on ecosystems. For the compound this compound, a synthetic heterocyclic compound containing chlorine and a nitro group, this involves investigating the products it forms under various environmental conditions. However, a thorough review of available scientific literature reveals a significant gap in research specifically detailing the environmental transformation products of this compound.

In a non-environmental context, one chemical transformation of this compound has been described in the context of chemical synthesis. Specifically, it can be converted to 7-nitro-4-hydroxy-1,2-benzisothiazole through a reaction with sodium hydroxide in ethanol. prepchem.com This indicates that the chlorine atom at the 4-position is susceptible to nucleophilic substitution, a reaction that could potentially occur in certain environmental matrices.

Despite these general principles, the specific transformation products that would be formed from this compound under typical environmental conditions (e.g., in soil, water, or through atmospheric degradation) have not been experimentally identified and characterized in the reviewed literature. Consequently, detailed research findings and data tables on its environmental transformation products cannot be provided at this time. Further research is needed to elucidate the environmental degradation pathways of this specific compound and to identify and characterize its various transformation products.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-7-nitro-1,2-benzisothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    The synthesis of benzisothiazole derivatives typically involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example, in analogous compounds like 7-chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole, iodobenzene diacetate is used as an oxidizing agent to facilitate intramolecular cyclization . Key parameters include:
    • Solvent Choice : Dichloromethane or DMSO is preferred for solubility and stability of intermediates.
    • Reaction Time : Extended reflux (e.g., 18 hours for hydrazide derivatives) improves cyclization efficiency but risks side reactions .
    • Workup : Column chromatography (40% ethyl acetate in chloroform) followed by recrystallization (ethanol) enhances purity .
    • Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazine to oxidizing agent) and temperature control during distillation are critical.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
    • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 64.11° between benzene rings in benzothiazole derivatives) to confirm stereoelectronic effects .
    • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify substituent-induced chemical shifts. For example, nitro groups deshield adjacent protons by ~0.5 ppm.
    • Thermodynamic Analysis : Reference NIST thermochemistry data (ΔrH°) to predict reaction feasibility. For benzisothiazoles, enthalpy of formation typically ranges from -150 to -200 kJ/mol .

Q. What are the key considerations for designing reactions involving this compound under varying thermal conditions?

  • Methodological Answer :
    • Boiling Point (Tboil) : Estimate via group contribution methods (e.g., nitro groups increase Tboil by ~30°C compared to unsubstituted benzisothiazoles) .
    • Thermal Stability : Monitor decomposition using differential scanning calorimetry (DSC). Nitro-substituted heterocycles often decompose above 200°C.
    • Reaction Quenching : Rapid cooling (e.g., ice-water bath) minimizes side reactions during workup .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of this compound derivatives?

  • Methodological Answer :
    • Hydrogen Bonding : Identify C–H···N or C–H···O interactions using crystallographic data (e.g., C10–H10A···N3 bonds with 3.585 Å distances stabilize crystal lattices) .
    • π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.564–3.749 Å in benzothiazolo-triazole derivatives) to assess electronic delocalization effects .
    • Crystal Engineering : Modify substituents (e.g., chloro vs. nitro groups) to alter packing motifs and solubility.

Q. How can researchers resolve contradictions in reported biological activities of benzisothiazole derivatives?

  • Methodological Answer :
    • Data Validation : Cross-reference antimicrobial assays (e.g., MIC values) with standardized protocols (CLSI guidelines). For example, discrepancies in antifungal activity may arise from variations in fungal strains or incubation times .
    • Structure-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., nitro group electron-withdrawing nature) with target binding (e.g., HIV-1 protease inhibition) .
    • Reproducibility : Replicate synthesis and bioassays under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
    • DFT Calculations : Optimize transition states using B3LYP/6-31G(d) basis sets to model chloro displacement by amines or thiols.
    • Electrostatic Potential Maps : Visualize charge distribution to identify electrophilic centers (e.g., C-4 chloro group as a reactive site) .
    • Kinetic Simulations : Apply Eyring equation to predict activation energies (ΔG‡) under varying solvent polarities.

Q. How can researchers address challenges in scaling up benzisothiazole synthesis while maintaining regioselectivity?

  • Methodological Answer :
    • Flow Chemistry : Utilize microreactors to control exothermic reactions (e.g., nitration steps) and improve heat dissipation.
    • Catalytic Optimization : Screen Pd/C or Cu(I) catalysts to enhance yield in cross-coupling reactions.
    • In-line Analytics : Implement FTIR or HPLC monitoring to detect intermediates and adjust parameters in real time .

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